molecular formula C12H11FN2O3S2 B10927614 N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide

N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide

Cat. No.: B10927614
M. Wt: 314.4 g/mol
InChI Key: CYCDPFKNIZUHQV-UHFFFAOYSA-N
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Description

N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide is a compound that belongs to the class of fluorinated thiophenes. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of fluorine in the thiophene ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F2) at low temperatures, which yields a mixture of 2- and 3-fluorothiophene . The fluorinated thiophene is then subjected to sulfonation and subsequent amide formation to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) for the selective fluorination of thiophene derivatives. This method is preferred due to its mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorothiophene and sulfonamide groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H11FN2O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[3-[(5-fluorothiophen-2-yl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C12H11FN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16)

InChI Key

CYCDPFKNIZUHQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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